molecular formula C12H28N2 B13389222 N-2-Butyl-N'-hexyl ethylenediamine

N-2-Butyl-N'-hexyl ethylenediamine

Cat. No.: B13389222
M. Wt: 200.36 g/mol
InChI Key: GHJVTHBAUWPMLU-UHFFFAOYSA-N
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Description

N-2-Butyl-N'-hexyl ethylenediamine is a substituted ethylenediamine derivative featuring a butyl group at one terminal amine and a hexyl group at the other.

Properties

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

IUPAC Name

N'-butan-2-yl-N-hexylethane-1,2-diamine

InChI

InChI=1S/C12H28N2/c1-4-6-7-8-9-13-10-11-14-12(3)5-2/h12-14H,4-11H2,1-3H3

InChI Key

GHJVTHBAUWPMLU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCCNC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-2-Butyl-N’-hexyl ethylenediamine typically involves the reaction of ethylenediamine with butyl and hexyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of hydrogen atoms with butyl and hexyl groups.

Industrial Production Methods: In industrial settings, the production of N-2-Butyl-N’-hexyl ethylenediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

N-2-butyl-N'-hexyl ethylenediamine acts as a bidentate ligand, coordinating to transition metals through its two amine groups. For example:

  • Titanium complexes : Ethylenediamine derivatives form dinuclear complexes with titanium, enabling catalytic applications in oxime ether synthesis (e.g., nucleophilic attack on carbonyl groups) .

  • Iron(II)-mediated reactions : Ethylenediamine ligands facilitate redox transformations, such as styrene-to-ketoxime conversions under iron catalysis (32–92% yields) .

  • Platinum(II) complexes : Bulky ethylenediamine derivatives enhance selectivity for DNA mismatch binding via steric effects, as observed in luminescent Pt(II) complexes .

Key Reaction Pathway :

Metaln++Ethylenediamine[Metal(ligand)]m+(Activates electrophilic/nucleophilic sites)[1][4]\text{Metal}^{n+} + \text{Ethylenediamine} \rightarrow [\text{Metal}(\text{ligand})]^{m+} \quad \text{(Activates electrophilic/nucleophilic sites)} \quad[1][4]

Nitrosation Reactions

Secondary amines in ethylenediamine derivatives react with nitrosating agents (e.g., HNO2_2) to form N-nitrosamines, which are potent carcinogens. Key findings include:

  • Mechanism : Nitrosation proceeds via electrophilic attack at the amine nitrogen, followed by rearrangement (Fig. 5 in ).

  • Photolysis : N-nitrosamines undergo photolytic N–N bond cleavage, producing nitric oxide (NO) and radicals (quantum yield ≤0.3 in solution) .

  • Degradation : In acidic conditions, nitrosamines hydrolyze to amidoximes or formamides .

Stability Note :
The steric bulk of the butyl and hexyl substituents may slow nitrosation kinetics compared to less hindered analogs .

Alkylation and Acylation

The amine groups undergo nucleophilic substitution with alkyl halides or acylating agents:

  • Alkylation : In DMF with NaH, ethylenediamine derivatives react with 2-chloroacetamide or bromomethyl compounds to form N-alkylated products (52–80% yields) .

  • Acylation : Boron-mediated amidation with carboxylic acids produces N-acyl derivatives (e.g., N-benzylacetamides, 70–93% yields) .

Example Reaction :

Ethylenediamine+RCO2HB(OCH2CF3)3RCONH-(CH2)2-NHR’[5]\text{Ethylenediamine} + \text{RCO}_2\text{H} \xrightarrow{\text{B(OCH}_2\text{CF}_3\text{)}_3} \text{RCONH-(CH}_2\text{)}_2\text{-NHR'} \quad[5]

Oxidation and Redox Behavior

  • α-C–H Activation : Nickel(II) or manganese(IV) centers oxidize ethylenediamine derivatives to α-keto oximes (e.g., R1^1CH2_2C(R2^2)═O → R1^1C(═O)C(R2^2)═NOH) .

  • Radical Pathways : Iron(II) catalysts enable hydrogen-atom transfer reactions, converting alkenes to ketoximes (e.g., styrene → acetophenone oxime) .

Stability and Degradation

  • Thermal Stability : Decomposition occurs above 150°C, forming volatile amines and ethylene derivatives .

  • Hydrolysis : Under acidic conditions, ethylenediamine derivatives hydrolyze to primary amines and aldehydes .

Scientific Research Applications

N-2-Butyl-N’-hexyl ethylenediamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-2-Butyl-N’-hexyl ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to participate in hydrogen bonding and hydrophobic interactions can influence its binding to biological targets.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key parameters of N-2-Butyl-N'-hexyl ethylenediamine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties (Inferred)
This compound C₁₂H₂₈N₂ ~200.37* Butyl (C₄H₉), Hexyl (C₆H₁₃) High hydrophobicity, moderate reactivity
N,N'-Bis(2-aminobenzal)ethylenediamine C₁₆H₁₈N₄ 266.35 Aromatic (benzaldehyde) Solid, white to yellow crystals
N,N'-Dibenzylethylenediamine C₁₆H₂₀N₂ 240.34 Benzyl (aromatic) Used in penicillin salts
N-tert-Butyl-N'-cyclohexyl ethylenediamine C₁₂H₂₆N₂ 198.35 tert-Butyl, cyclohexyl Liquid, lower polarity
N-2-Butyl-N'-cyclopropyl ethylenediamine C₉H₂₀N₂ 156.27 Butyl, cyclopropyl Likely volatile

*Calculated based on molecular formula.

Key Observations :

  • Hydrophobicity : The hexyl group in this compound increases its lipophilicity compared to derivatives with aromatic (e.g., benzyl ) or smaller alkyl groups (e.g., cyclopropyl ). This property may enhance its utility in lipid-soluble formulations or as a ligand in hydrophobic metal complexes.
  • Physical State: Aromatic derivatives like N,N'-Bis(2-aminobenzal)ethylenediamine are solids , while alkyl-substituted analogs (e.g., N-tert-Butyl-N'-cyclohexyl ethylenediamine) are likely liquids at room temperature . This compound may exist as a viscous liquid or low-melting solid.

Biological Activity

N-2-Butyl-N'-hexyl ethylenediamine (BHE) is a synthetic compound that has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. This article reviews the biological activity of BHE, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BHE is classified as an ethylenediamine derivative, characterized by the presence of two long alkyl chains (butyl and hexyl) attached to the nitrogen atoms. This structural configuration enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.

Antimicrobial Activity

BHE has demonstrated significant antimicrobial properties against various bacterial strains. In a study evaluating the antibacterial efficacy of several ethylenediamine derivatives, BHE exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that BHE was particularly effective against Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL, respectively .

Anticancer Activity

Research has shown that BHE possesses anticancer properties, particularly against certain cancer cell lines. In vitro assays revealed that BHE inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 25 µM. The compound induced apoptosis in these cells, as evidenced by increased levels of caspase-3 activity and morphological changes consistent with programmed cell death .

Antioxidant Activity

The antioxidant capacity of BHE was assessed using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that BHE effectively scavenged free radicals, with an IC50 value of 15 µM in the DPPH assay, suggesting its potential role as a protective agent against oxidative stress .

The mechanisms underlying the biological activities of BHE are multifaceted:

  • Membrane Disruption : The lipophilic nature of BHE allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell lysis.
  • Apoptosis Induction : In cancer cells, BHE triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidative Mechanisms : BHE enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage in cells.

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of ethylenediamine derivatives including BHE found that it significantly reduced biofilm formation in Pseudomonas aeruginosa. The reduction in biofilm mass was quantified at approximately 40% compared to untreated controls .
  • Cancer Cell Line Studies : In a comparative study involving various anticancer agents, BHE was shown to be more effective than traditional chemotherapeutics in inhibiting MCF-7 cell proliferation. The study highlighted its potential for use in combination therapies to enhance treatment efficacy while reducing side effects .
  • Oxidative Stress Models : In cellular models exposed to oxidative stress, BHE administration resulted in a significant decrease in lipid peroxidation levels compared to controls. This suggests its potential utility in conditions characterized by oxidative damage .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-2-Butyl-N'-hexyl ethylenediamine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, coupling reagents like HOBt/EDC (used in pyruvic acid conjugation with ethylenediamine derivatives) can improve yield and reduce side reactions . Solvothermal methods in ethylenediamine solvents (e.g., for RGO-E synthesis) may enhance purity and crystallinity by controlling temperature and solvent polarity . Optimize stoichiometry and reaction time using real-time monitoring (e.g., UV/Vis spectroscopy) to track intermediate formation .

Q. Which analytical techniques are critical for characterizing this compound's purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm substituent positions (e.g., butyl/hexyl groups) via <sup>1</sup>H and <sup>13</sup>C NMR, referencing ethylenediamine derivatives' spectral databases .
  • FT-IR : Identify amine (-NH) and alkyl (-CH) stretches; compare with spectra of analogous compounds like Lupranol polyols .
  • Elemental Analysis : Verify C/N ratios to detect impurities (e.g., unreacted amines) .
  • HPLC-MS : Assess purity and detect byproducts using reverse-phase columns and ESI ionization .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Exposure Control : Use fume hoods with local exhaust ventilation to minimize inhalation risks .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How does the alkyl chain length (butyl vs. hexyl) influence the compound's reactivity in coordination chemistry or catalytic applications?

  • Methodological Answer :

  • Computational Modeling : Use DFT calculations to compare electron density distribution and steric effects of butyl/hexyl substituents .
  • Experimental Validation : Synthesize analogs (e.g., N-ethyl-N'-hexyl derivatives) and measure stability constants with metal ions (e.g., Cd<sup>2+</sup>) via potentiometric titrations, as demonstrated in ethylenediamine-cadmium complex studies .

Q. What are the stability challenges of this compound under oxidative or acidic conditions, and how can they be mitigated?

  • Methodological Answer :

  • Oxidative Stability : Monitor degradation products (e.g., nitrosamines) via GC-MS after exposure to H2O2 or O3, referencing ethylenediamine's OH-initiated degradation pathways .
  • Acidic Conditions : Test solubility and protonation states in buffered solutions (pH 2–10) using UV/Vis spectroscopy. Stabilize via encapsulation in micelles or covalent modification (e.g., acetylation) .

Q. How do solvent polarity and temperature affect the compound's solubility and application in polymer synthesis?

  • Methodological Answer :

  • Solvent Screening : Test solubility in ethylenediamine-based solvents (e.g., for PET depolymerization) and polar aprotic solvents (DMF, DMSO) .
  • Thermal Analysis : Use DSC to determine melting points and phase transitions, correlating with solvent interactions observed in polyol systems .

Q. Are there contradictions in reported data on the compound's interaction with biomolecules (e.g., proteins or DNA), and how can these be resolved?

  • Methodological Answer :

  • Contradiction Analysis : Compare binding affinities from SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to address discrepancies in reported values .
  • Cross-Validation : Replicate studies using standardized buffers (e.g., PBS with EDTA to prevent metal interference) .

Methodological Considerations Table

Research AspectKey TechniquesReference Evidence
Synthesis OptimizationHOBt/EDC coupling, solvothermal synthesis
Stability AnalysisGC-MS, potentiometric titrations, DFT modeling
Biological InteractionsSPR, ITC, HPLC-MS
Solvent CompatibilityDSC, solubility screening in ethylenediamine/DMSO

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